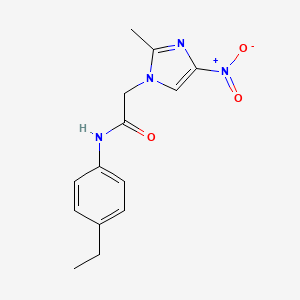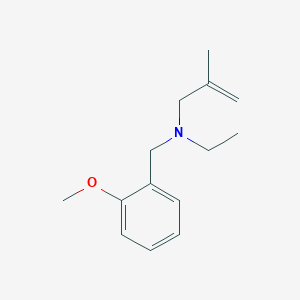
2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. The compound is also known as nitrobenzylideneoxazolone (NBO) and has been synthesized through various methods.
作用机制
The mechanism of action of 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one involves the photoisomerization of the compound from the trans to the cis form upon exposure to light. This process leads to a change in the fluorescence properties of the compound, making it a useful tool for the detection of zinc ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one have been studied extensively. The compound has been found to be non-toxic to cells and has been used for in vitro studies. The compound has been shown to have a high affinity for zinc ions, making it a useful tool for the detection of zinc in biological systems.
实验室实验的优点和局限性
The advantages of using 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments include its high sensitivity for the detection of zinc ions, its non-toxicity to cells, and its ability to be used in vitro. The limitations of the compound include its photoisomerization properties, which can lead to the loss of fluorescence signal over time.
未来方向
There are several future directions for the use of 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one in scientific research. One direction is the development of new fluorescent probes based on the NBO compound for the detection of other metal ions. Another direction is the use of the compound in the fabrication of holographic gratings for applications in data storage and optical communication. Additionally, the compound could be used in the development of new photoresponsive materials for use in optoelectronics and other fields.
In conclusion, 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. The compound has been synthesized through different methods and has been used in various research applications, including fluorescence microscopy and holographic gratings. The compound's mechanism of action involves photoisomerization, and its biochemical and physiological effects have been studied extensively. The compound's advantages and limitations for lab experiments have been identified, and several future directions for its use in scientific research have been suggested.
合成方法
The synthesis of 2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been achieved through different methods. One of the most commonly used methods is the reaction of 3-chlorophenyl isocyanate and 2-nitrobenzaldehyde in the presence of a base such as triethylamine. The reaction leads to the formation of the NBO compound as a yellow crystalline solid.
科学研究应用
2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one has been used in various scientific research applications. One of the most notable applications is in the field of fluorescence microscopy. The compound has been used as a fluorescent probe for the detection of zinc ions in cells. The compound has also been used as a photosensitive material for the fabrication of holographic gratings.
属性
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-6-3-5-11(8-12)15-18-13(16(20)23-15)9-10-4-1-2-7-14(10)19(21)22/h1-9H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFCNMGOYJYZRF-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(3-chlorophenyl)-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)


![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5703914.png)
![1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5703924.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5703931.png)
